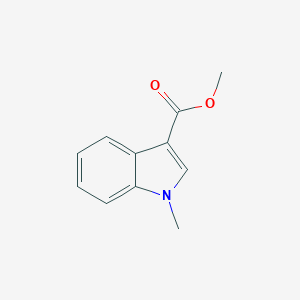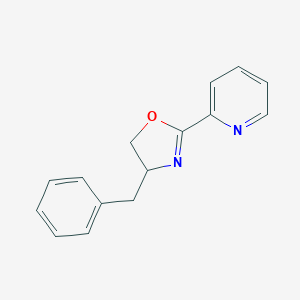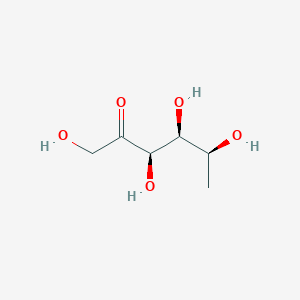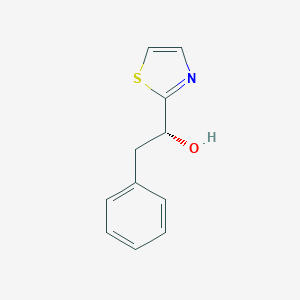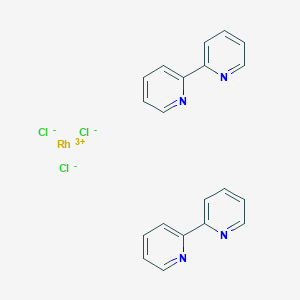
2-Pyridin-2-ylpyridine rhodium(III) trichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridin-2-ylpyridine rhodium(III) trichloride is a coordination compound with the chemical formula [RhCl3(C11H8N2)]. It is commonly used as a catalyst in organic synthesis reactions. The compound has a unique structure that allows it to selectively activate C-H bonds in organic molecules, making it a valuable tool in the field of organic chemistry.
Mecanismo De Acción
The mechanism of action of 2-Pyridin-2-ylpyridine rhodium(III) trichloride involves the activation of C-H bonds through a process known as oxidative addition. This process involves the insertion of the rhodium(III) center into the C-H bond, followed by the formation of a rhodium-carbon bond. The resulting intermediate can then undergo further reactions to yield the desired product.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 2-Pyridin-2-ylpyridine rhodium(III) trichloride. However, studies have shown that the compound is relatively non-toxic and does not exhibit significant cytotoxicity in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-Pyridin-2-ylpyridine rhodium(III) trichloride as a catalyst in organic synthesis reactions offers several advantages. The compound is highly selective in activating C-H bonds, which allows for the preparation of complex molecules with high selectivity and efficiency. Additionally, the compound is relatively stable and can be easily handled and stored.
One limitation of using 2-Pyridin-2-ylpyridine rhodium(III) trichloride as a catalyst is its relatively high cost compared to other commonly used catalysts. Additionally, the compound may not be suitable for all types of organic synthesis reactions, as its selectivity may not be optimal for certain substrates.
Direcciones Futuras
1. Developing new synthetic routes for the preparation of complex organic molecules using 2-Pyridin-2-ylpyridine rhodium(III) trichloride as a catalyst.
2. Investigating the mechanism of action of the compound in greater detail to better understand its selectivity and reactivity.
3. Exploring the use of 2-Pyridin-2-ylpyridine rhodium(III) trichloride in other areas of chemistry, such as polymer synthesis and materials science.
4. Developing new synthetic methods that incorporate 2-Pyridin-2-ylpyridine rhodium(III) trichloride into flow chemistry systems for more efficient and scalable synthesis.
Métodos De Síntesis
The synthesis of 2-Pyridin-2-ylpyridine rhodium(III) trichloride involves the reaction of rhodium(III) chloride hydrate with 2-pyridylpyridine in the presence of a reducing agent such as sodium borohydride. The reaction takes place in a solvent such as methanol or ethanol and is typically carried out under reflux conditions.
Aplicaciones Científicas De Investigación
2-Pyridin-2-ylpyridine rhodium(III) trichloride has been extensively studied for its application as a catalyst in various organic synthesis reactions. The compound has been shown to be highly effective in activating C-H bonds in a variety of substrates, including alkanes, alkenes, and arenes. This has led to the development of new and more efficient synthetic routes for the preparation of complex organic molecules.
Propiedades
Número CAS |
14551-15-6 |
|---|---|
Nombre del producto |
2-Pyridin-2-ylpyridine rhodium(III) trichloride |
Fórmula molecular |
C20H16Cl3N4Rh |
Peso molecular |
521.6 g/mol |
Nombre IUPAC |
2-pyridin-2-ylpyridine;rhodium(3+);trichloride |
InChI |
InChI=1S/2C10H8N2.3ClH.Rh/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;;/h2*1-8H;3*1H;/q;;;;;+3/p-3 |
Clave InChI |
IZTNCRAFVLXMHY-UHFFFAOYSA-K |
SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Cl-].[Rh+3] |
SMILES canónico |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Cl-].[Rh+3] |
Otros números CAS |
22710-42-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



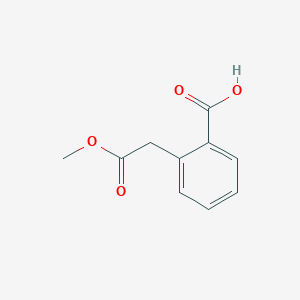
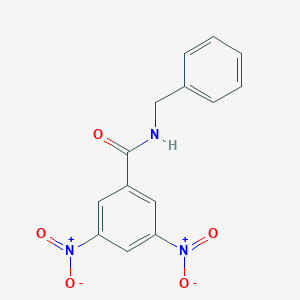
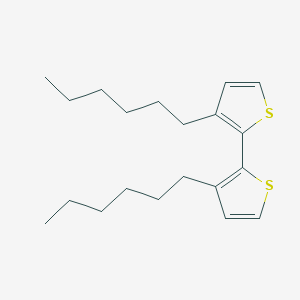
![1,4-Bis[(3-ethyl-3-oxetanylmethoxy)methyl]benzene](/img/structure/B173767.png)
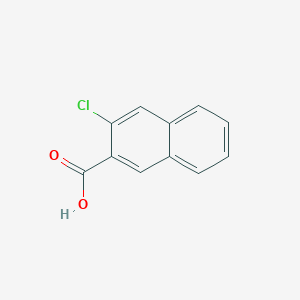
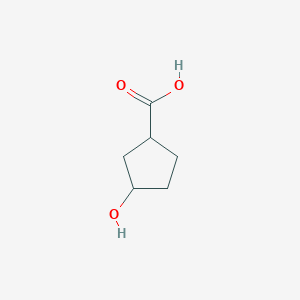
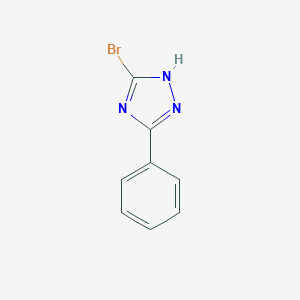
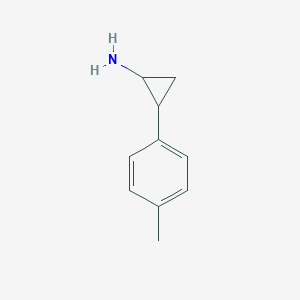
![2,7-Diazaspiro[3.5]nonane](/img/structure/B173780.png)
